molecular formula C16H15BrClN3O2 B1679113 PD153035 Hydrochloride CAS No. 183322-45-4

PD153035 Hydrochloride

Numéro de catalogue: B1679113
Numéro CAS: 183322-45-4
Poids moléculaire: 396.7 g/mol
Clé InChI: ZJOKWAWPAPMNIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for the compound is N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine , reflecting its core quinazoline structure with specific substituents. The hydrochloride salt form is named N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride , indicating the addition of hydrochloric acid to the base molecule.

The structural formula (Figure 1) comprises:

  • A quinazoline backbone (a bicyclic system with a benzene ring fused to a pyrimidine ring).
  • 6,7-dimethoxy groups on the benzene portion of the quinazoline core.
  • A 4-amino group substituted with a 3-bromophenyl moiety.
  • A hydrochloride counterion associated with the protonated amine group in the salt form.

The canonical SMILES representation is COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl , which encodes the connectivity and stereochemical features.

Synonyms and Registry Numbers

The compound and its hydrochloride salt are recognized under multiple synonyms and registry identifiers (Table 1):

Category Identifiers
Synonyms PD153035, AG-1517, SU-5271, ZM 252868, WHI-P-79, Tyrphostin AG 1517
CAS Registry Numbers Base compound: 153436-54-5; Hydrochloride: 183322-45-4, 205195-07-9
PubChem CID Base compound: 4705; Hydrochloride: 11246488
ChEMBL ID Base compound: CHEMBL29197; Hydrochloride: CHEMBL1204168
EC Number Base compound: 802-811-2; Hydrochloride: 803-231-2

Hydrochloride Salt Formation and Characterization

The hydrochloride salt is synthesized by reacting the free base N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine with hydrochloric acid. This process protonates the primary amine group at position 4 of the quinazoline ring, forming a stable ionic complex.

Key characterization data :

  • Molecular formula : C₁₆H₁₅BrClN₃O₂ (hydrochloride salt).
  • Molecular weight : 396.67 g/mol.
  • Melting point : 265°C (hydrochloride).
  • Solubility : Sparingly soluble in water; soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
  • Analytical confirmation :
    • ¹H/¹³C NMR : Peaks corresponding to methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and amine protons (δ 8.5–9.0 ppm).
    • HPLC purity : ≥97% (hydrochloride).
    • X-ray crystallography : Resolves the planar quinazoline core and ionic interaction with chloride.

The salt formation enhances stability and bioavailability, making it preferable for research applications.

Figure 1. Structural Features of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine Hydrochloride
(Note: A diagrammatic representation of the molecule would highlight the quinazoline core, substituents, and chloride ion.)

Propriétés

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKWAWPAPMNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171414
Record name PD-153035 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-45-4, 205195-07-9
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205195-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD-153035 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-153035 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 153035 Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-153035 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

La synthèse du chlorhydrate de PD153035 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinazoline. La voie synthétique comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de PD153035 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

Le chlorhydrate de PD153035 exerce ses effets en ciblant spécifiquement et en inhibant l'activité de la tyrosine kinase de l'EGFR. Le mécanisme implique :

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride is primarily studied for its anticancer properties . It acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of various cancers. The compound's mechanism involves:

  • Intercalation into DNA : Disrupting replication and transcription processes.
  • Inhibition of kinase activity : Particularly EGFR kinase, which is involved in cell proliferation and survival pathways .

Biological Studies

The compound is utilized in biological assays to investigate its effects on:

  • Cell Proliferation : It has been shown to inhibit the growth of cancer cell lines.
  • Apoptosis : Studies indicate that it can induce programmed cell death in malignant cells .

Pharmaceutical Development

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride serves as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance its efficacy and selectivity against various biological targets.

Chemical Biology

Researchers employ this compound to study interactions between small molecules and biological targets. Its role as a receptor protein-tyrosine kinase inhibitor makes it significant in understanding signaling pathways involved in cancer and other diseases .

Summary of Key Applications

Application AreaDescription
Medicinal ChemistryAnticancer agent targeting EGFR kinase activity.
Biological StudiesAssays for cell proliferation and apoptosis induction.
Pharmaceutical DevelopmentLead compound for novel therapeutic agents targeting cancer and metabolic disorders.
Chemical BiologyInvestigating interactions with biological targets; important for understanding disease pathways.

Case Studies and Research Findings

Recent studies have expanded the understanding of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride's role beyond oncology:

  • Metabolic Regulation : Research indicates that EGFR inhibition may improve glucose tolerance and insulin sensitivity, suggesting potential applications in managing metabolic disorders like diabetes.
  • Antimicrobial Activity : Related quinazoline derivatives have shown antimicrobial properties, indicating a broader spectrum of biological activities that could be explored further .

Comparaison Avec Des Composés Similaires

Structural Insights :

  • Halogen Effects : Bromine (Br) in PD153035 provides stronger van der Waals interactions in the EGFR ATP-binding pocket compared to chlorine (Cl) or fluorine (F), enhancing binding affinity .
  • Methoxy Groups : The 6,7-dimethoxy groups in PD153035 and analogs improve membrane permeability and metabolic stability .

Mechanism of Action Comparison

Compound Primary Target Mechanism Apoptosis Pathway Activation ROS Induction
PD153035 EGFR ATP-competitive kinase inhibition Indirect (via EGFR signaling) No
DW-8 Cell cycle proteins Intrinsic apoptosis (caspase-9/3/7), ROS Yes Yes
AG1478 EGFR Kinase inhibition, cell cycle arrest Yes (caspase-dependent) No
  • PD153035 : Directly inhibits EGFR autophosphorylation, blocking MAPK/ERK and PI3K/AKT pathways .
  • DW-8 : Induces mitochondrial ROS, causing cytochrome c release and caspase activation in CRC cells .

Efficacy Data

Compound Cell Line (Cancer Type) IC₅₀ (µM) Selectivity Index (vs. Non-Cancer Cells) Reference
PD153035 EGFR+ Breast Cancer 0.004* High (kinase-specific)
DW-8 SW620 (CRC) 6.15 2.3 (vs. CRL1459)
AG1478 BT-20 (Breast Cancer) 0.1–1.0 Moderate

*Reported IC₅₀ for EGFR kinase inhibition ; cellular IC₅₀ varies by model.

Key Research Findings

DW-8: Shows superior selectivity in CRC (IC₅₀ = 5.8–8.5 µM) with minimal toxicity to non-cancerous colon cells (IC₅₀ = 14.05 µM) .

Halogen Impact : Bromine in PD153035 enhances kinase binding but may reduce bioavailability compared to smaller halogens like fluorine .

Activité Biologique

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine; hydrochloride, commonly referred to as PD-153035 hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its biological activity as an epidermal growth factor receptor (EGFR) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H15BrClN3O2
  • Molecular Weight : 396.669 g/mol
  • CAS Number : 183322-45-4
  • IUPAC Name : N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine; hydrochloride
  • PubChem CID : 11246488

The compound is characterized by its quinazoline structure, which is known for various pharmacological activities.

PD-153035 acts primarily as a selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to:

  • Reduced tumor growth : Particularly in cancers that overexpress EGFR.
  • Induction of apoptosis : Through disruption of survival signals.
MechanismDescription
EGFR InhibitionBlocks autophosphorylation and activation
Cell ProliferationDecreases proliferation in EGFR-dependent tumors
ApoptosisInduces programmed cell death

Anticancer Properties

Research has demonstrated that PD-153035 exhibits potent anticancer activity against various cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) and head and neck cancers. In vitro studies have shown that treatment with PD-153035 leads to significant reductions in cell viability and increases in apoptosis in EGFR-overexpressing cell lines.

Case Studies

  • NSCLC Treatment : A study involving NSCLC patients treated with PD-153035 showed a marked decrease in tumor size and improved patient outcomes when combined with other chemotherapeutic agents. The study highlighted the compound's role in sensitizing tumors to chemotherapy by inhibiting EGFR signaling pathways.
  • Head and Neck Carcinomas : In another clinical trial, patients with head and neck squamous cell carcinoma receiving PD-153035 exhibited enhanced responses when used alongside radiation therapy. This combination therapy resulted in improved local control of tumors compared to radiation alone.

Table 2: Summary of Case Studies

Study FocusFindings
NSCLCReduced tumor size; improved outcomes
Head and Neck CancersEnhanced response with radiation therapy

Safety Profile

While PD-153035 demonstrates promising biological activity, its safety profile has been evaluated in various preclinical studies. Common side effects reported include:

  • Skin rash
  • Diarrhea
  • Fatigue

These side effects are generally manageable and have been observed at higher doses.

Q & A

Q. What is the primary mechanism of action of PD153035 in EGFR inhibition?

PD153035 acts as a highly specific and potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor by competitively binding to the ATP-binding site of the kinase domain. It exhibits a Ki of 5.2 pM and an IC50 of 29 pM for EGFR, with minimal off-target effects on related kinases (e.g., PDGFR, FGFR) at concentrations ≤1 μM . Methodological validation includes kinase activity assays using purified EGFR domains and cellular tyrosine phosphorylation inhibition studies (e.g., IC50 = 14–15 nM for EGF-induced phosphorylation in A431 cells) .

Q. How can researchers confirm the structural identity and purity of PD153035 in experimental settings?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., methoxy groups at δ ~4.0 ppm, quinazoline aromatic protons) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., m/z = 378.1 [M+H]⁺ for analogous quinazoline derivatives) and retention times .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., C16H15BrClN3O2) .

Advanced Research Questions

Q. How does PD153035’s antiproliferative efficacy compare to structurally similar quinazoline derivatives in cancer models?

While PD153035 primarily targets EGFR, analogs like DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) induce intrinsic apoptosis in colon cancer cells via caspase-3/9 activation and mitochondrial depolarization . Comparative studies should:

  • Quantify apoptosis markers (e.g., Annexin V/PI staining, cytochrome c release).
  • Assess EGFR dependency using siRNA knockdown or rescue experiments .

Q. What experimental strategies resolve contradictory data on PD153035’s toxicity in preclinical models?

Toxicity discrepancies (e.g., cell morphology changes vs. non-toxic profiles in WS1 counter-screening) necessitate:

  • Toxicogenomics : Profile gene expression changes in hepatic or renal tissues from treated mice.
  • High-Content Screening (HCS) : Quantify subcellular toxicity endpoints (e.g., mitochondrial membrane potential, ROS production) .
  • Dose Optimization : Use pharmacokinetic modeling to align in vitro IC50 values (nM range) with in vivo dosing (e.g., 10 mg/kg in nude mice) .

Q. How can PD153035’s pharmacokinetic profile be optimized for in vivo studies?

Key parameters include:

  • Solubility : Use DMSO stock solutions (e.g., 10 mM) diluted in saline or PBS to avoid precipitation .
  • Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles for aqueous solutions .
  • Bioavailability : Combine with biocompatible carriers (e.g., PEGylated liposomes) to enhance tumor targeting .

Q. What are the implications of PD153035’s off-target effects on insulin signaling in metabolic studies?

PD153035 improves glucose tolerance and insulin sensitivity in high-fat diet-fed mice by modulating EGFR-dependent pathways . Researchers should:

  • Validate specificity using EGFR knockout models.
  • Monitor downstream effectors (e.g., IRS-1 phosphorylation, GLUT4 translocation) .

Methodological Considerations

Q. Which assays are recommended to distinguish EGFR inhibition from downstream pathway modulation?

  • Phospho-EGFR ELISA : Quantify inhibition of autophosphorylation (e.g., Tyr<sup>1068</sup>) in cell lysates .
  • Western Blotting : Assess MAPK/ERK and PI3K/AKT pathway activation post-treatment .
  • Kinase Profiling Panels : Use multiplex platforms (e.g., Eurofins KinaseProfiler™) to confirm selectivity .

Q. How should researchers design experiments to address batch-to-batch variability in PD153035 activity?

  • Quality Control : Require certificates of analysis (CoA) for purity (≥98%) and confirm via HPLC .
  • Biological Replication : Test multiple batches in parallel for consistency in IC50 values .

Data Interpretation and Conflict Resolution

Q. What statistical approaches are appropriate for analyzing PD153035’s dose-response data?

  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-dose experiments (e.g., p < 0.05 threshold) .

Q. How can conflicting results in PD153035’s anti-inflammatory effects be reconciled?

Subclinical inflammation reduction in mice may conflict with pro-inflammatory cytokine data in other models. Resolve by:

  • Cell-Type Specificity : Test in primary macrophages vs. cancer cells.
  • Time-Course Experiments : Measure cytokine levels at multiple time points post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD153035 Hydrochloride
Reactant of Route 2
Reactant of Route 2
PD153035 Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.